2-Aminopurine nitrate
Overview
Description
2-Aminopurine nitrate is a compound with the molecular formula C5H5N5·HNO3 and a molecular weight of 198.14 g/mol . It is a fluorescent analog of adenine, a purine nucleobase, and is used extensively in scientific research due to its unique properties . This compound is particularly known for its ability to inhibit double-stranded RNA-dependent protein kinase, protein kinase R (PKR) .
Preparation Methods
The synthesis of 2-aminopurine nitrate involves several steps. One of the methods includes the hydrogenation of nitropyrimidine to form 2,4,6-triaminopyrimidine, which is then cyclized to produce 2-aminopurine . Another method involves the use of aminotetrazole and nitropyrimidine as key reagents . These synthetic routes are crucial for obtaining high-purity this compound, which is essential for its applications in research and industry.
Chemical Reactions Analysis
2-Aminopurine nitrate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield purine derivatives, while reduction can lead to the formation of aminopurine analogs .
Scientific Research Applications
2-Aminopurine nitrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-aminopurine nitrate involves its incorporation into nucleic acids, where it acts as a base analog. This incorporation can lead to mutations, making it a useful tool for studying mutagenesis . Additionally, it inhibits PKR by mimicking the structure of adenine, thereby interfering with the kinase’s activity . This inhibition affects various cellular pathways, including those involved in the immune response to viral infections .
Comparison with Similar Compounds
2-Aminopurine nitrate is unique due to its fluorescent properties and its ability to act as a base analog. Similar compounds include:
6-Mercaptopurine: Used in cancer therapy for its ability to inhibit purine synthesis.
5-Fluorouracil: Another analog used in cancer treatment, known for its incorporation into RNA and DNA, disrupting their function.
6-Thioguanine: Similar to 6-mercaptopurine, it is used in chemotherapy.
Compared to these compounds, this compound is particularly valuable in research due to its fluorescence, which allows for real-time monitoring of nucleic acid interactions .
Properties
IUPAC Name |
nitric acid;7H-purin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.HNO3/c6-5-7-1-3-4(10-5)9-2-8-3;2-1(3)4/h1-2H,(H3,6,7,8,9,10);(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDNOZBGABWZLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N=CN2.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198997 | |
Record name | 2-Aminopurine nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320657 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51-16-1 | |
Record name | 2-Aminopurine nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminopurine nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminopurine nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.